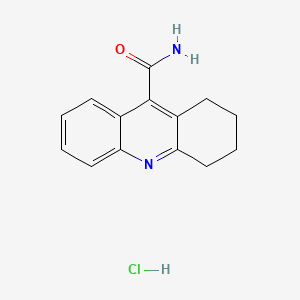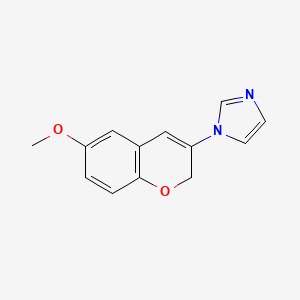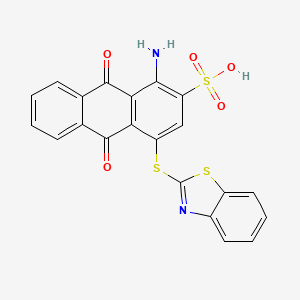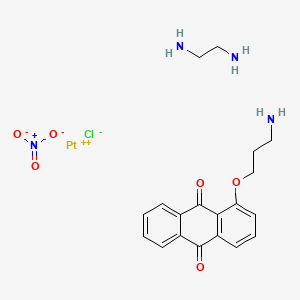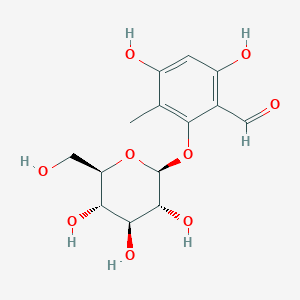
Eucalmainoside C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eucalmainoside C is a phloroglucinol derivative isolated from the Eucalyptus species. It is a glycoside compound, specifically 2,4,6-trihydroxy-3-methylbenzaldehyde-2-O-β-D-glucopyranoside . Phloroglucinol derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
Eucalmainoside C can be synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with primary aliphatic amines. This catalyst-free synthesis exhibits high atom economy and can be conducted under eco-friendly conditions . The molecular ion of this compound was detected at m/z 329, corresponding to its specific structure .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most studies focus on its isolation from natural sources, particularly from Eucalyptus species .
化学反応の分析
Types of Reactions
Eucalmainoside C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .
科学的研究の応用
Eucalmainoside C has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Medicine: Its antitumor properties are being explored for cancer treatment.
Industry: It is used in the production of natural dyes and pigments.
作用機序
The mechanism of action of eucalmainoside C involves its interaction with microbial cell membranes, leading to disruption and inhibition of biofilm formation. It targets specific enzymes and pathways involved in microbial growth and survival . The compound’s antimicrobial activity is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .
類似化合物との比較
Eucalmainoside C is compared with other phloroglucinol derivatives such as eucalmainoside A and B. These compounds share similar structures but differ in their specific functional groups and biological activities . This compound is unique due to its specific glycoside structure and potent antimicrobial properties .
List of Similar Compounds
- Eucalmainoside A
- Eucalmainoside B
- Sideroxylonal A
- Sideroxylonal B
- Sideroxylonal C
This compound stands out among these compounds due to its unique structure and significant biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
1207732-16-8 |
|---|---|
分子式 |
C14H18O9 |
分子量 |
330.29 g/mol |
IUPAC名 |
4,6-dihydroxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |
InChI |
InChI=1S/C14H18O9/c1-5-7(17)2-8(18)6(3-15)13(5)23-14-12(21)11(20)10(19)9(4-16)22-14/h2-3,9-12,14,16-21H,4H2,1H3/t9-,10-,11+,12-,14+/m1/s1 |
InChIキー |
YXQZWNSZGSMOKY-DIACKHNESA-N |
異性体SMILES |
CC1=C(C(=C(C=C1O)O)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
CC1=C(C(=C(C=C1O)O)C=O)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



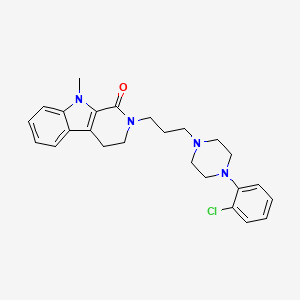
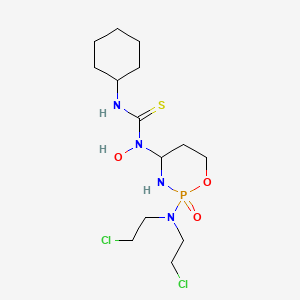

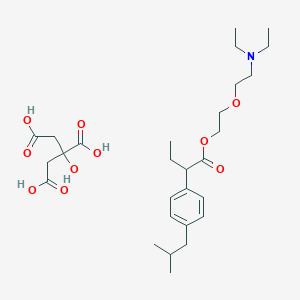
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)
